2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl-
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Overview
Description
2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a pyrrolidinone ring structure. This compound is part of the broader family of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- can be achieved through multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate . Another approach uses sodium diethyl oxalacetate instead of dialkyl acetylenedicarboxylate, although this method has some disadvantages that need to be addressed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and developing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-pyrroline-2-ones: These compounds share a similar pyrrolidinone ring structure and exhibit comparable biological activities.
2-pyrrolidinone derivatives: These derivatives also feature the pyrrolidinone ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- apart is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and application in various fields .
Properties
CAS No. |
61324-62-7 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-amino-3-phenyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C10H10N2O/c11-9-6-8(10(13)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13) |
InChI Key |
RBECMEOOHWUNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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